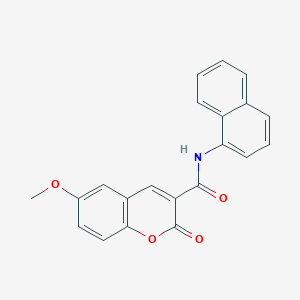

6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-naphthalen-1-yl-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4/c1-25-15-9-10-19-14(11-15)12-17(21(24)26-19)20(23)22-18-8-4-6-13-5-2-3-7-16(13)18/h2-12H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWRVGPGWKIYKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide, a compound with the CAS number 683249-33-4, belongs to the class of chromene derivatives. Its biological activities have garnered attention in recent years due to its potential therapeutic applications, particularly in oncology and antimicrobial research. This article reviews the available literature on its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential applications.

The molecular formula of this compound is C21H15NO4, with a molecular weight of 345.3 g/mol. The compound features a chromene backbone substituted with a methoxy and a naphthalenyl group, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H15NO4 |

| Molecular Weight | 345.3 g/mol |

| CAS Number | 683249-33-4 |

Cytotoxicity Studies

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of chromene compounds exhibit significant cytotoxicity against multidrug-resistant cancer cell lines. Notably, studies on related compounds suggest that they can induce apoptosis and affect cell cycle regulation, providing insights into their potential as anticancer agents.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigating the cytotoxicity of chromene derivatives reported that compounds similar to this compound showed promising results against cell lines such as MDA-MB-231 and A549. The mechanism involved the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction and apoptosis induction. The IC50 values obtained were indicative of potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10.7 |

| A549 | 7.7 |

| MIA PaCa-2 | 7.3 |

The biological activity of this compound is believed to be mediated through several pathways:

- Induction of Apoptosis : The compound triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, contributing to its cytotoxic effects.

- Mitochondrial Dysfunction : Increased ROS production leads to mitochondrial membrane potential collapse, further promoting apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. While specific data on this compound is limited, related compounds have shown effectiveness against various pathogens.

Example Findings:

A study evaluating similar chromene derivatives indicated significant antimicrobial effects with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other bacterial strains.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the Friedländer condensation reaction, which is a well-established method for creating chromene derivatives. The characterization of this compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Anticancer Activity

Research has indicated that derivatives of chromene compounds exhibit significant anticancer properties. For example, studies have shown that related compounds demonstrate inhibitory effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H460. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Chromene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 10 |

| Compound B | NCI-H460 | 15 |

| This compound | TBD | TBD |

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Similar chromene derivatives have been evaluated for their efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The presence of the methoxy group is often linked to enhanced antibacterial activity .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound C | MRSA | 3.21 |

| Compound D | M. tuberculosis | 6.86 |

| This compound | TBD | TBD |

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Cancer Therapy : As a potential anticancer agent, it could be developed into a treatment for specific types of cancer.

- Antimicrobial Treatment : Its effectiveness against resistant bacterial strains suggests it could be explored as an alternative antibiotic.

- Imaging Agents : Due to its fluorescence properties observed in related compounds, it may be utilized in biomedical imaging applications .

Case Studies and Research Findings

Recent studies have highlighted the synthesis and biological evaluation of various chromene derivatives, including those similar to the target compound. For instance, one study synthesized a series of methoxylated chromenes and evaluated their antiproliferative activities against cancer cell lines, finding promising results that warrant further investigation into their mechanisms of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (MCC1734)

- Structural Difference : Replaces the methoxy group at position 6 with a hydroxyl group.

- Biological Activity :

- Exhibits potent cytotoxicity against multidrug-resistant (MDR) cancer cell lines (e.g., CEM/ADR5000) by activating the PERK/eIF2α/ATF4 pathway, bypassing P-glycoprotein (P-gp)-mediated efflux .

- IC50 values are comparable in both sensitive (CCRF-CEM) and resistant (CEM/ADR5000) cells, indicating a unique mechanism to circumvent drug resistance .

- Key Advantage : Overcomes P-gp-mediated MDR, unlike many conventional chemotherapeutics .

6-Methoxy-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

- Structural Difference : Substitutes the naphthalen-1-yl group with a 3-methoxyphenyl group.

- Lower steric hindrance compared to the naphthalene derivative may increase solubility but reduce affinity for hydrophobic binding pockets .

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

- Structural Difference : Features a 4-methoxyphenethyl group instead of naphthalen-1-yl.

- Synthetic Pathway : Synthesized via condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with 4-methoxyphenethylamine, yielding moderate to high purity .

- Potential Applications: Phenethyl groups are associated with improved blood-brain barrier penetration, suggesting neuroprotective or CNS-targeted uses .

Impact of Halogenation and Chain Modifications

6-Bromo-8-methoxy-2-oxo-N-(tetrahydro-2-furanylmethyl)-2H-chromene-3-carboxamide

- Structural Features : Bromine at position 6 and a tetrahydrofuranmethyl group.

- Solubility : The tetrahydrofuran group may improve aqueous solubility compared to purely aromatic substituents .

7-(Diethylamino)-2-oxo-N-(2-(dimethylamino)ethyl)-2H-chromene-3-carboxamide

- Structural Features: Diethylamino and dimethylaminoethyl groups.

- Applications: Amino groups enhance solubility and enable protonation at physiological pH, facilitating interactions with anionic targets (e.g., cholinesterases) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of coumarin-carboxamide derivatives typically involves coupling chromene-3-carboxylic acid derivatives with amines under basic conditions. For example, potassium carbonate (K₂CO₃) in anhydrous DMF is commonly used for deprotonation and nucleophilic substitution . Purification via flash column chromatography (silica gel) followed by recrystallization (e.g., acetone) improves crystallinity and purity . Optimizing stoichiometry, solvent choice (e.g., dichloromethane for acylation reactions), and temperature control can enhance yields.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methoxy proton (δ ~3.8–4.0 ppm), naphthyl aromatic protons (δ ~7.2–8.5 ppm), and the coumarin carbonyl (δ ~160–165 ppm in ¹³C) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. How can researchers screen this compound for preliminary biological activity, and what assay designs are recommended?

- Methodological Answer : Use in vitro assays targeting structural analogs’ reported activities (e.g., anti-inflammatory or anticancer properties). For example:

- Cytotoxicity assays (MTT or SRB) against cancer cell lines .

- Enzyme inhibition studies (e.g., COX-2 or kinases) via fluorescence/quenching methods .

- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts or HRMS discrepancies) be systematically resolved?

- Methodological Answer :

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 7-(diethylamino)-2-oxo-2H-chromene-3-carboxaldehyde derivatives) to identify atypical shifts caused by electron-withdrawing groups or hydrogen bonding .

- Theoretical validation : Employ DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data .

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to isolate coupling patterns .

Q. What strategies are effective for designing multi-step synthetic pathways incorporating this compound as an intermediate?

- Methodological Answer :

- Retrosynthetic analysis : Break the molecule into coumarin and naphthylamide moieties. Coumarin synthesis may involve Pechmann condensation, while the carboxamide is formed via Schotten-Baumann acylation .

- Protecting groups : Temporarily shield reactive sites (e.g., methoxy groups) using tert-butyldimethylsilyl (TBS) ethers during coupling reactions .

- Scale-up challenges : Replace chromatography with crystallization or distillation for intermediates to reduce costs .

Q. How can computational modeling (e.g., molecular docking or QSAR) guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., COX-2). Prioritize residues with high binding affinity (ΔG ≤ -8 kcal/mol) for mutagenesis validation .

- QSAR models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity using Hammett constants or logP values .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic risks (e.g., CYP450 inhibition) early in optimization .

Q. What experimental approaches can address stability issues (e.g., hydrolysis or photodegradation) during storage or biological testing?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light (254 nm), and varied pH (1–13) to identify degradation pathways .

- Stabilization : Use amber vials for light-sensitive compounds and lyophilization for hygroscopic samples .

- Analytical monitoring : Track stability via HPLC-UV at λ_max ~300 nm (coumarin absorption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.